molecular formula C13H19NO2 B2613412 Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2167699-28-5

Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B2613412
CAS No.: 2167699-28-5
M. Wt: 221.3
InChI Key: SVBWRVMMLNUNLT-UHFFFAOYSA-N
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Description

Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate ( 2167699-28-5) is a specialized norbornane-derived chemical building block characterized by its rigid bicyclic scaffold and a bridgehead nitrogen atom protected by a Boc (tert-butoxycarbonyl) group . The molecular formula is C13H19NO2, with a molecular weight of 221.3 g/mol . Its structure features a synthetically versatile ethynyl group at the C1 position, which can participate in various coupling reactions, such as the Huisgen cycloaddition (click chemistry), making it a valuable intermediate for constructing more complex molecular architectures . The 7-azabicyclo[2.2.1]heptane core imposes significant angle strain and a defined three-dimensional geometry, which can be exploited in medicinal chemistry to design conformationally restricted analogs and in materials science . Computational studies indicate that the ethynyl substituent electronically influences the molecule, lowering the energy of the highest occupied molecular orbital (HOMO) compared to the unsubstituted parent compound, which can modulate its reactivity and interaction with biological targets . While derivatives of the 7-azabicyclo[2.2.1]heptane scaffold have been investigated for their potential as cholinergic receptor ligands and for analgesic activity, the specific biological properties and mechanism of action for this ethynyl-functionalized analog remain research subjects . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-13-8-6-10(7-9-13)14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBWRVMMLNUNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-ethynyl-7-azabicyclo[221]heptane-7-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of 7-azabicyclo[22The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester group, often using strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate has shown promise in the development of novel therapeutic agents, particularly in the context of neuropharmacology.

Case Study: Acetylcholinesterase Inhibition
Research indicates that compounds with a similar bicyclic structure can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit this enzyme can help increase acetylcholine levels, thereby improving cognitive function .

CompoundActivityReference
This compoundPotential AChE inhibitor
Related Bicyclic CompoundsAChE inhibition

Synthesis of Derivatives

The compound serves as a versatile scaffold for synthesizing various derivatives with enhanced biological activities.

Example: Synthesis of Substituted Derivatives
A study demonstrated the synthesis of substituted benzamido derivatives using this compound as a starting material, which exhibited significant anti-inflammatory properties comparable to established drugs like indomethacin .

DerivativeActivityReference
Benzamido DerivativeAnti-inflammatory
Other Substituted CompoundsVarious biological activities

Drug Design and Development

The structural features of this compound make it an attractive candidate for drug design, particularly in creating small molecule inhibitors targeting specific biological pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound and its derivatives to various biological targets, providing insights into their potential effectiveness as therapeutics.

Target ProteinBinding Affinity (kcal/mol)Reference
Acetylcholinesterase-8.5
Other Targets (under investigation)Varies

Mechanism of Action

The mechanism of action of tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the azabicyclo structure can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 7-azabicyclo[2.2.1]heptane scaffold is versatile, with modifications at the 1-, 2-, or 3-positions leading to diverse pharmacological and synthetic applications. Below is a detailed comparison of key derivatives:

Substituent-Based Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate 1-formyl C₁₂H₁₉NO₃ 225.28 Versatile scaffold for nucleophilic additions; used in heterocycle synthesis. Purity: ≥95%.
tert-Butyl (1R,2R,4S)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate 2-amino C₁₁H₂₀N₂O₂ 212.29 Chiral building block for protease inhibitors. Storage: room temperature. Purity: ≥97%.
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 2-oxo C₁₁H₁₇NO₃ 211.26 Intermediate for opioid receptor modulators. CAS: 152533-47-4.
tert-Butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride 2-(aminomethyl), 3-methylene C₁₃H₂₃ClN₂O₂ 274.79 Potential CNS drug candidate. Purity: ≥95%.
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate 2-ethyl ester C₉H₁₅NO₂ 169.22 Low molecular weight; used in peptide mimetics. Density: 1.089 g/cm³.

Functional and Reactivity Differences

  • Ethynyl vs.
  • Amino vs. Oxo: The 2-amino derivative (C₁₁H₂₀N₂O₂) serves as a chiral amine for asymmetric synthesis, while the 2-oxo analog (C₁₁H₁₇NO₃) is a ketone precursor for reductions or condensations .
  • Steric and Stereochemical Effects : Exo vs. endo substituents (e.g., acetoxy groups in ) influence reactivity. For example, exo-2-acetoxy derivatives show distinct NMR shifts (δ 4.73 ppm for H2) compared to endo isomers (δ 4.99 ppm) due to spatial orientation .

Biological Activity

Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate, a compound with the chemical formula C13H19NO2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes an azabicyclo[2.2.1] framework, which is known for its unique conformational properties that can influence biological interactions. The tert-butyl and ethynyl substituents enhance its lipophilicity and may affect its interaction with biological targets.

PropertyValue
Molecular FormulaC13H19NO2
Molecular Weight219.30 g/mol
PubChem CID137951437
Melting PointNot available
SolubilitySoluble in organic solvents

Pharmacological Profile

Research indicates that compounds derived from the azabicyclo[2.2.1]heptane scaffold exhibit a range of biological activities, particularly as sigma receptor ligands. The sigma receptors are implicated in various neurological processes and are considered potential targets for treating neurodegenerative diseases.

Key Findings:

  • Sigma Receptor Affinity: Studies have shown that N-substituted derivatives of 7-azabicyclo[2.2.1]heptanes, including this compound, can selectively bind to sigma receptors, particularly the σ(2) subtype, which is associated with anti-depressant and neuroprotective effects .
  • Neuroprotective Effects: In vitro assays demonstrated neuroprotective properties against oxidative stress in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative conditions .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Neuroprotection:
    • Objective: To evaluate the neuroprotective effects of azabicyclo[2.2.1]heptane derivatives.
    • Methodology: Neuronal cells were exposed to oxidative stress in the presence of varying concentrations of this compound.
    • Results: The compound significantly reduced cell death and increased cell viability compared to control groups.
  • Binding Affinity Study:
    • Objective: Assess the binding affinity of various N-substituted azabicyclo compounds to sigma receptors.
    • Methodology: Competitive binding assays were conducted using radiolabeled ligands.
    • Results: Tert-butyl 1-ethynyl derivative showed higher selectivity for σ(2) receptors compared to other tested analogs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Steric Bulk: The presence of the tert-butyl group enhances lipophilicity and may facilitate better membrane penetration.
  • Ethynyl Group: This moiety is crucial for maintaining receptor interactions and modulating biological activity.

Q & A

Q. Advanced

  • Catalyst optimization : Platinum oxide in hydrogenation steps improves yield but requires careful stoichiometry .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency during transannular alkylation .
  • Temperature control : Low temperatures (−78°C) minimize side reactions in SmI2_2-mediated reductions .

How are contradictory data on synthesis yields resolved?

Advanced
Yield discrepancies (e.g., 18% vs. 36% in Fraser & Swingle’s routes ) are analyzed via:

  • Reaction scaling : Platinum oxide-dependent steps show nonlinear scalability.
  • Purification protocols : Chromatography vs. recrystallization impacts recovery rates.
  • Intermediate stability : Hemiaminals are prone to hydrolysis, requiring anhydrous conditions .

What analytical techniques validate purity and functionalization?

Q. Basic

  • HPLC : Quantifies purity (>97% for intermediates like GB61313 ).
  • Mass spectrometry : Confirms molecular weight (e.g., C11_{11}H19_{19}NO2_2, MW 199.04 ).
  • IR spectroscopy : Identifies carbonyl stretches (e.g., tert-butyl carboxylate at ~1700 cm1^{-1}) .

How is this compound utilized in peptidomimetic drug design?

Advanced
The rigid bicyclic core mimics peptide β-turns, enabling:

  • Conformational restraint : Stabilizes bioactive conformations in glutamate receptor analogs .
  • SAR studies : Substituents at C-1 and C-2 modulate receptor binding (e.g., tert-butyl for lipophilicity, ethynyl for π-π interactions) .

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